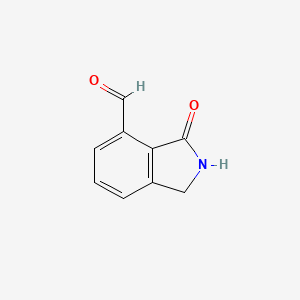

3-Oxoisoindoline-4-carbaldehyde

Description

3-Oxoisoindoline-4-carbaldehyde is a bicyclic organic compound featuring an isoindoline backbone substituted with a ketone group at position 3 and a formyl group at position 3. This structure imparts unique reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis and materials science.

The isoindoline core is a partially saturated bicyclic system, which enhances stability compared to fully aromatic analogs like indole derivatives. Molecular properties such as hydrogen bond acceptors (3: ketone, aldehyde, and amine) and donors (1: NH) influence its interactions in biological systems or crystallization behavior .

Propriétés

IUPAC Name |

3-oxo-1,2-dihydroisoindole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-7-3-1-2-6-4-10-9(12)8(6)7/h1-3,5H,4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZIMWDWXWFSKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696043 | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771-08-4 | |

| Record name | 2,3-Dihydro-3-oxo-1H-isoindole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Oxo-2,3-dihydro-1H-isoindole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxoisoindoline-4-carbaldehyde can be achieved through several methods. One common approach involves the Ugi reaction, which utilizes 2-formylbenzoic acids, amines, and isocyanides . This method is efficient and allows for the preparation of various oxoisoindoline derivatives under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes.

Analyse Des Réactions Chimiques

Types of Reactions

3-Oxoisoindoline-4-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The ketone and aldehyde groups can be reduced to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Conditions vary depending on the substituent, but common reagents include halides and bases.

Major Products Formed

Oxidation: 3-Oxoisoindoline-4-carboxylic acid.

Reduction: 3-Hydroxyisoindoline-4-carbaldehyde and 3-Oxoisoindoline-4-methanol.

Substitution: Various substituted isoindoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Oxoisoindoline-4-carbaldehyde has been identified as a crucial intermediate in the synthesis of compounds with potential therapeutic applications. Notably, it has been utilized in the development of HIV integrase inhibitors . These inhibitors target the integrase enzyme, which is essential for the replication of HIV, thus offering a pathway for the treatment and prevention of HIV infections.

Case Study: HIV Integrase Inhibitors

A patent describes novel oxoisoindoline sulfonamide integrase inhibitors that demonstrate efficacy against HIV. These compounds are designed to inhibit the activity of integrase, thereby preventing viral DNA from integrating into the host genome. This mechanism is critical in developing new antiretroviral therapies to combat drug-resistant strains of HIV .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in multicomponent reactions such as the Ugi reaction . It can react with isocyanides and other components to form complex molecular architectures that may exhibit biological activity.

Table 1: Ugi Reaction Products

| Reactants | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| This compound + Isocyanide + Amine | Room Temperature | 50-80% | Ugi Product |

| This compound + Isocyanide + Amino Acid | 85°C | 48-90% | Polycyclic Compound |

The versatility of this compound allows for the synthesis of various derivatives that can be explored for their biological activities, including anti-cancer and antimicrobial properties .

Research indicates that derivatives of this compound possess a range of biological activities. These include antimicrobial, antioxidant, antifungal, and antiparkinsonian effects. The structural framework provided by the isoindoline moiety is conducive to interactions with biological targets.

Case Study: Antimicrobial Properties

A study highlighted the synthesis of isoindolinone derivatives from this compound, which exhibited significant antimicrobial activity against various pathogens. The study concluded that modifications to the isoindoline structure could enhance bioactivity .

Mécanisme D'action

The mechanism of action of 3-Oxoisoindoline-4-carbaldehyde and its derivatives often involves interaction with specific enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating Alzheimer’s disease.

Comparaison Avec Des Composés Similaires

Key Observations :

- Positional Isomerism : 1-Oxoisoindoline-5-carbaldehyde differs in the placement of the ketone (position 1 vs. 3) and aldehyde (position 5 vs. 4), leading to distinct electronic and steric environments. This may reduce similarity scores (0.66) compared to indole analogs .

- Heterocycle Variation : Pyridine-based analogs (e.g., 6-Oxo-1,6-dihydropyridine-3-carbaldehyde) exhibit lower similarity (0.73) due to differences in ring aromaticity and hydrogen bonding capacity .

Physicochemical and Pharmacological Properties

A comparative analysis of key properties is summarized below:

*Inferred data based on structural analogs.

Key Differences :

- Lipophilicity : The additional ketone in this compound reduces LogP compared to 1H-Indole-4-carbaldehyde, enhancing aqueous solubility.

- CYP Inhibition : Indole derivatives like 1H-Indole-4-carbaldehyde exhibit stronger CYP enzyme inhibition, likely due to aromatic π-π interactions, whereas isoindoline analogs may have reduced binding affinity .

Activité Biologique

3-Oxoisoindoline-4-carbaldehyde is a heterocyclic organic compound with significant potential in medicinal chemistry due to its unique structural features, which include an isoindoline core with both ketone and aldehyde functional groups. This compound has garnered attention for its diverse biological activities, particularly as a scaffold for drug development.

Structural Characteristics

- Molecular Formula : C₉H₇NO₂

- Molecular Weight : Approximately 163.16 g/mol

- Functional Groups : Contains a carbonyl (C=O) and an aldehyde (CHO) group, which are crucial for its reactivity and biological interactions.

Biological Activities

Research indicates that this compound and its derivatives exhibit a variety of biological activities, including:

- Acetylcholinesterase Inhibition : Compounds derived from this compound have shown potential as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Properties : Certain derivatives have been evaluated for their anticancer activity, demonstrating the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

- Antiviral Activity : Some studies suggest that derivatives may possess anti-HIV properties, contributing to ongoing research in the development of antiviral therapies.

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors:

- As an acetylcholinesterase inhibitor , it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This action enhances cholinergic transmission, which is beneficial in treating cognitive decline associated with neurodegenerative diseases .

- The compound's ability to form stable complexes with various biomolecules allows it to modulate biochemical pathways effectively, making it a versatile candidate for drug development.

Synthesis and Derivatives

The synthesis of this compound can be accomplished through several methods, including the Ugi reaction involving isocyanides and amines. This versatility in synthesis allows for the creation of numerous derivatives with tailored biological activities.

Case Study 1: Acetylcholinesterase Inhibition

In a study evaluating various isoindoline derivatives, researchers found that certain modifications to the this compound structure significantly enhanced acetylcholinesterase inhibition. The most potent compounds demonstrated IC50 values below 100 nM, indicating strong inhibitory effects suitable for further development as therapeutic agents against Alzheimer's disease .

Case Study 2: Anticancer Activity

A series of synthesized derivatives were tested against multiple cancer cell lines. One derivative exhibited selective cytotoxicity towards breast cancer cells, with an IC50 value of 50 µM after 48 hours of treatment. Mechanistic studies indicated that this compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. What are the optimal synthetic routes for 3-Oxoisoindoline-4-carbaldehyde, and how can reaction yields be maximized?

Methodology:

- Stepwise Synthesis : Begin with isoindoline derivatives as precursors. For example, employ condensation reactions using aldehydes and amines under acidic catalysis (e.g., acetic acid) to form the isoindoline core. Optimize solvent systems (e.g., ethanol or DMF) and temperature (80–120°C) to enhance yield .

- Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Monitor purity via TLC and confirm via melting point analysis (e.g., mp 140–146°C for related isoindoline aldehydes) .

- Yield Optimization : Conduct factorial design experiments to assess variables like stoichiometry, solvent polarity, and reaction time. Compare yields using HPLC or NMR quantification .

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize this compound?

Methodology:

- 1H/13C NMR : Assign peaks by comparing to analogous compounds (e.g., indole-4-carboxaldehyde: δ 9.8–10.2 ppm for aldehyde protons, δ 120–140 ppm for aromatic carbons) . Use DEPT-135 to distinguish CH, CH2, and CH3 groups.

- IR Spectroscopy : Identify characteristic stretches: C=O (aldehyde) at ~1700 cm⁻¹ and isoindoline ring vibrations at 1500–1600 cm⁻¹. Compare to reference spectra in databases like CAS Common Chemistry .

- Cross-Validation : Combine data with mass spectrometry (ESI-MS) to confirm molecular weight (e.g., [M+H]+ for C9H7NO2: theoretical 178.06 Da) .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodology:

- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) and SHELXL for refinement. Address twinning or disorder by applying restraints to bond lengths/angles .

- Validation Tools : Compare experimental and calculated density maps (e.g., Coot). Use R-factor metrics (<5% for high-quality data) and check for hydrogen bonding networks to validate geometry .

- Case Study : For isoindoline analogs, discrepancies in bond angles (e.g., C-N-C) may arise from solvent inclusion. Test multiple crystallization solvents (e.g., DMSO vs. methanol) to isolate solvent-free crystals .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodology:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO-LUMO gaps). For example, calculate LUMO localization at the aldehyde group to predict nucleophilic attack sites .

- Transition State Analysis : Apply QM/MM methods to simulate reaction pathways (e.g., Grignard addition). Compare activation energies (ΔG‡) for different nucleophiles (e.g., amines vs. organometallics) .

- Validation : Correlate computational results with experimental kinetics (e.g., rate constants from UV-Vis monitoring at λ = 300–400 nm) .

Q. What experimental designs mitigate degradation of this compound under storage conditions?

Methodology:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Analyze decomposition products via LC-MS and identify hydrolytic or oxidative pathways (e.g., aldehyde oxidation to carboxylic acid) .

- Storage Optimization : Test inert atmospheres (argon) and desiccants (silica gel). Compare degradation rates in amber glass vs. plastic vials to assess light sensitivity .

- Preservative Screening : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to formulations. Quantify stability via NMR peak integration over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.